molecular formula C22H20FN3O5 B2906845 1-(4-fluorobenzyl)-N'-(2-(3-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105210-99-8

1-(4-fluorobenzyl)-N'-(2-(3-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Katalognummer: B2906845
CAS-Nummer: 1105210-99-8
Molekulargewicht: 425.416
InChI-Schlüssel: QHJIMQVJEZQXML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-fluorobenzyl)-N'-(2-(3-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide is further functionalized with a 2-(3-methoxyphenoxy)acetyl group. The 4-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the 3-methoxyphenoxy moiety could contribute to hydrogen bonding or π-π interactions with biological targets .

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-[2-(3-methoxyphenoxy)acetyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-30-17-4-2-5-18(12-17)31-14-20(27)24-25-21(28)19-6-3-11-26(22(19)29)13-15-7-9-16(23)10-8-15/h2-12H,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIMQVJEZQXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Structure and Synthesis

The compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties. The synthesis typically involves multi-step reactions that integrate various functional groups, including fluorobenzyl and methoxyphenoxy moieties, contributing to its biological profile.

Anticancer Activity

Recent studies have indicated that dihydropyridine derivatives exhibit significant anticancer properties. For instance, compounds similar in structure have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the modulation of cell cycle progression.

Case Study: In Vitro Analysis

A study on related dihydropyridine compounds demonstrated their ability to inhibit the growth of pancreatic and gastric cancer cells. The MTT assay results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound APatu8988 (Pancreatic)5.2Apoptosis induction
Compound BSGC7901 (Gastric)3.7Cell cycle arrest

Anticonvulsant Activity

Dihydropyridine derivatives have also been evaluated for anticonvulsant activity. Research indicates that certain modifications in the structure enhance their efficacy against seizures induced by maximal electroshock (MES).

Case Study: Anticonvulsant Testing

In a study involving a series of synthesized compounds, one derivative exhibited significant protection against MES-induced seizures at doses of 100 mg/kg. This suggests that structural features such as the presence of a methoxy group may enhance central nervous system penetration and activity.

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in neurodegenerative diseases. Compounds with similar scaffolds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment.

Comparative Analysis

The following table summarizes the enzyme inhibition data for related compounds:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound C0.2640.024
Compound D0.2120.300

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties as well, with some derivatives showing activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is structurally analogous to several pyridinecarboxamide and carbohydrazide derivatives.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Core Structure Key Substituents Potential Functional Implications
Target Compound 1,2-dihydropyridine-3-carbohydrazide - 4-Fluorobenzyl (position 1)
- 2-(3-Methoxyphenoxy)acetyl (carbohydrazide)
- Fluorine enhances metabolic stability and lipophilicity.
- Methoxyphenoxy may improve solubility and hydrogen-bonding capacity.
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-dihydropyridine-3-carboxamide - 2-Chloro-6-fluorobenzyl
- 4-Acetylphenyl
- Chlorine and fluorine increase electron-withdrawing effects, potentially altering receptor affinity.
- Acetylphenyl may reduce solubility compared to methoxyphenoxy.
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 1,2-dihydropyridine-3-carboxamide - 3-Trifluoromethylbenzyl
- 2,4-Dimethoxyphenyl
- CF3 group increases lipophilicity and steric bulk, possibly hindering membrane permeability.
- Dimethoxy groups enhance solubility but may reduce target specificity.
N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide 1,6-dihydropyridine-3-carbonyl hydrazide - Benzyl (position 1)
- 4-Chlorophenyl (acetohydrazide)
- Benzyl group lacks fluorine, reducing metabolic stability.
- Chlorine vs. fluorine may alter toxicity profiles.
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-dihydropyridine-3-carboxamide - Thioether linkage
- Furyl and methoxyphenyl
- Thioether may improve radical-scavenging activity.
- Furyl introduces heterocyclic diversity, potentially affecting bioavailability.

Key Research Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorobenzyl group (electron-withdrawing) contrasts with the 3-trifluoromethylbenzyl group in , which has stronger electron-withdrawing effects. This difference may influence binding kinetics to enzymes like cyclooxygenase or acetylcholinesterase, where electronic environment modulation is critical .

Carbohydrazide vs. This is supported by studies on hydrazide-containing anti-inflammatory agents .

Substituent Positioning: The 3-methoxyphenoxy group in the target compound’s acetyl chain is structurally distinct from the 2,4-dimethoxyphenyl group in . Ortho/meta/para substitutions on aromatic rings are known to drastically alter pharmacological potency due to steric and electronic effects .

Synthetic Feasibility : The synthesis of the target compound likely parallels methods described for analogous hydrazides, such as condensation of acyl hydrazines with activated carbonyl intermediates under reflux conditions .

Q & A

Basic: What are the key steps in synthesizing 1-(4-fluorobenzyl)-N'-(2-(3-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide?

The synthesis typically involves multi-step reactions:

Formation of the dihydropyridine core : Condensation of 4-fluorobenzylamine with a β-ketoester derivative under acidic conditions to generate the 1,2-dihydropyridine scaffold.

Hydrazide coupling : Reaction of the carboxylic acid intermediate with hydrazine hydrate to form the carbohydrazide moiety.

Functionalization : Introduction of the 3-methoxyphenoxyacetyl group via nucleophilic acyl substitution, often using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) .
Critical parameters : Temperature control (<60°C to prevent decomposition) and solvent choice (e.g., ethanol for solubility, DMSO for high-temperature stability) are vital for yield optimization .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the dihydropyridine ring’s substitution pattern, fluorobenzyl group integration, and hydrazide linkage. The 3-methoxyphenoxyacetyl group’s methylene protons (~δ 4.5–5.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching of hydrazide and dihydropyridinone) and 1250–1300 cm⁻¹ (C-O-C of methoxyphenoxy) validate functional groups .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns consistent with the proposed structure .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains (Gram-positive vs. Gram-negative bacteria) may alter IC50/MIC values. Standardize protocols using CLSI guidelines .
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (≥95%) and elemental analysis .
  • Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .

Advanced: What strategies optimize reaction yields during the synthesis of the 3-methoxyphenoxyacetyl side chain?

  • Catalyst selection : Lewis acids (e.g., ZnCl2) improve acylation efficiency by activating the carbonyl group .
  • Solvent optimization : Dichloromethane (DCM) minimizes side reactions compared to THF, which may promote hydrolysis .
  • Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before final coupling to reduce competing pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Compare analogs with varying dihydropyridine substituents (e.g., 4-fluoro vs. 4-chloro benzyl) to assess electronic effects on target binding .
  • Side-chain variations : Test derivatives with alternative phenoxy groups (e.g., 4-methoxy vs. 3-nitro) to evaluate steric and hydrophobic contributions .
  • Biological assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) and antimicrobial activity (MIC/MBC against S. aureus and E. coli) for SAR validation .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2 or DNA gyrase). Focus on hydrogen bonding with the hydrazide group and π-π stacking of the fluorobenzyl moiety .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key binding residues .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier permeability (logBB <0.3) for lead optimization .

Advanced: How do solvent polarity and pH influence the compound’s stability in vitro?

  • Aqueous stability : Hydrolysis of the hydrazide bond occurs at pH >8.0. Use phosphate buffer (pH 7.4) for long-term storage .
  • Organic solvents : DMSO enhances solubility but may promote degradation at >40°C. Prefer acetonitrile for HPLC analysis to avoid artifact peaks .

Advanced: What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields in final coupling : Replace traditional coupling agents with COMU or PyBOP for higher efficiency (yield improvement from 55% to 75%) .
  • Byproduct formation : Introduce microwave-assisted synthesis (100°C, 30 min) to reduce side reactions vs. conventional reflux (6–8 hrs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.